molecular formula C14H17NO2 B2432481 ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone CAS No. 502925-83-9

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone

Cat. No.: B2432481
CAS No.: 502925-83-9
M. Wt: 231.295
InChI Key: KWBBHHVLYXBZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.

    Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the bicyclic core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final modifications: Additional steps may include purification and functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and large-scale batch reactors for the Friedel-Crafts acylation.

Chemical Reactions Analysis

Types of Reactions

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: can be compared with other bicyclic compounds such as:

    Tropane alkaloids: These compounds also have a bicyclic structure and are known for their pharmacological effects.

    Bicyclo[2.2.2]octane derivatives: These compounds share a similar core structure but differ in their functional groups and applications.

The uniqueness of This compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-7-yl-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-4-2-3-10(9-13)14(16)15-11-5-6-12(15)8-7-11/h2-4,9,11-12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBBHHVLYXBZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.